4,5-Dihydroxy-7-methoxy-2-naphthalenecarboxylic acid methyl ester, also known as 2-naphthalenecarboxylic acid, 4,5-dihydroxy-7-methoxy-, methyl ester, is an organic compound with the molecular formula . This compound is classified under naphthalenecarboxylic acids and derivatives, which are characterized by a naphthalene moiety that bears a carboxylic acid group or its derivatives at various positions. The compound features hydroxyl and methoxy substituents, contributing to its chemical reactivity and potential biological activity .
The compound can be synthesized through various methods, including esterification of naphthalene derivatives. It is of interest in both academic and industrial research due to its potential applications in medicinal chemistry and organic synthesis.
The synthesis of 4,5-dihydroxy-7-methoxy-2-naphthalenecarboxylic acid methyl ester typically involves the following methods:
The synthesis often requires careful control of temperature and reaction time to ensure optimal yield and purity. Advanced purification techniques may be employed to isolate the desired product from by-products.
The molecular structure of 4,5-dihydroxy-7-methoxy-2-naphthalenecarboxylic acid methyl ester includes:
COC1=CC2=CC(=CC(=C2C(=C1)O)O)C(=O)OC
The InChI Key for this compound is PXPWMZJYIUZLAP-UHFFFAOYSA-N
, which can be used for database searches .
4,5-Dihydroxy-7-methoxy-2-naphthalenecarboxylic acid methyl ester can undergo several chemical reactions:
Reaction conditions such as temperature, solvent choice, and catalysts significantly influence the reaction pathways and product yields.
The mechanism of action for 4,5-dihydroxy-7-methoxy-2-naphthalenecarboxylic acid methyl ester involves its interaction with biological targets. The hydroxyl and methoxy groups facilitate hydrogen bonding with proteins or enzymes, potentially influencing their activity. The hydrolysis of the ester group releases the active carboxylic acid derivative, which may interact with cellular targets to exert biological effects .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 248.23 g/mol |
IUPAC Name | Methyl 4,5-dihydroxy-7-methoxynaphthalene-2-carboxylate |
InChI Key | PXPWMZJYIUZLAP-UHFFFAOYSA-N |
Melting Point | Not specified |
Boiling Point | Not specified |
Relevant data regarding solubility and reactivity can be obtained from databases like PubChem or SciFinder .
4,5-Dihydroxy-7-methoxy-2-naphthalenecarboxylic acid methyl ester has several scientific applications:
This compound represents a significant area of interest due to its unique structure and potential applications across various fields of research.
CAS No.: 125-66-6
CAS No.: 76663-30-4
CAS No.: 105-62-4
CAS No.: 24622-61-5
CAS No.:
CAS No.: